2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21ClN2OS and its molecular weight is 384.92. The purity is usually 95%.
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Scientific Research Applications
Catalytic Behavior and Ligand Synthesis
Synthesis and Characterization of Metal Complexes
Research on the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichloride to form complexes has been explored. These complexes showed good catalytic activities for ethylene reactivity, including oligomerization and polymerization. Such studies highlight the potential of structurally complex organic molecules in catalyzing significant chemical reactions, potentially similar to the compound (Sun et al., 2007).
Organic Synthesis and Medicinal Chemistry
Enantioselective Organocatalysis
There has been research into the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, important for their biological activities. This indicates the interest in developing complex organic molecules for high-value applications in medicinal chemistry and drug development, suggesting potential research avenues for similar compounds (Chen et al., 2009).
Material Science and Polymer Chemistry
Conducting Polymers Based on Pyrrole Derivatives
The synthesis of conducting polymers from pyrrole derivatives highlights the role of such compounds in material science, particularly in the development of electrically conductive materials. This suggests that compounds like "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone" could find applications in creating new polymeric materials with unique electrical properties (Pandule et al., 2014).
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWFTIXZJTZRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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